Dodecylphosphonic acid

説明

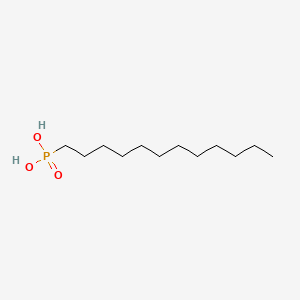

ドデシルホスホン酸は、化学式C₁₂H₂₇O₃Pの有機化合物です。これは、ホスホン酸基に結合した長いアルキル鎖(ドデシル基)を特徴としています。この化合物は、その界面活性剤特性で知られており、さまざまな産業用途で有用です .

合成経路と反応条件:

直接合成: 1つの一般的な方法は、不活性条件下でドデシルハロゲン化物(ドデシルクロリドなど)と亜リン酸を反応させることを含みます。

ジアルキルホスホネートの脱アルキル化: 別の方法は、酸性条件(例:塩酸)またはブロモトリメチルシランに続いてメタノール分解によるMcKenna法を用いた、ジアルキルホスホネートの脱アルキル化を含みます.

工業生産方法:

- 工業生産では、多くの場合、ドデシルハロゲン化物を亜リン酸と反応させる大型反応器が使用されます。反応条件は収率と純度を最適化するために調整され、生成物は蒸留または再結晶によって精製されます .

反応の種類:

酸化: ドデシルホスホン酸は酸化反応を起こすことができ、通常はホスホン酸誘導体を生成します。

置換: ドデシル基が他の官能基に置き換えられる置換反応に参加することができます。

一般的な試薬と条件:

酸化剤: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれます。

置換試薬: 塩素または臭素などのハロゲン化剤が頻繁に使用されます。

加水分解条件: 酸性(例:塩酸)または塩基性(例:水酸化ナトリウム)条件が用いられます.

主な生成物:

酸化生成物: ホスホン酸誘導体。

置換生成物: さまざまな置換ホスホン酸。

加水分解生成物: ホスホン酸とドデシルアルコール.

化学:

生物学と医学:

産業:

作用機序

ドデシルホスホン酸は、主にその界面活性剤特性によって効果を発揮します。長いアルキル鎖は疎水性特性を提供し、ホスホン酸基は親水性特性を提供します。この二官能性により、疎水性および親水性表面の両方と相互作用することができ、表面特性を改質し、安定な複合体を形成する上で効果的になります .

分子標的と経路:

類似化合物:

オクチルホスホン酸: 構造は似ていますが、アルキル鎖が短く、表面特性と用途が異なります。

ヘキサデシルホスホン酸: アルキル鎖が長く、より強い疎水性をもたらしますが、溶解度が低くなる可能性があります.

独自性:

ドデシルホスホン酸は、その独特の特性のバランスにより、科学研究と産業用途の両方で貴重な化合物となっています。

生化学分析

Biochemical Properties

Dodecylphosphonic acid plays a significant role in biochemical reactions due to its ability to interact with various biomolecules. It can form stable complexes with metal ions, which makes it useful in tuning the surface energy and wetting properties of metal oxides . This compound interacts with enzymes and proteins through its phosphonic acid group, which can form hydrogen bonds and ionic interactions with amino acid residues. These interactions can influence the activity of enzymes and the stability of protein structures.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways by interacting with membrane proteins and receptors. This interaction can alter the function of these proteins, leading to changes in cell signaling and gene expression. This compound can also impact cellular metabolism by affecting the activity of enzymes involved in metabolic pathways . These effects can lead to changes in cellular energy production and overall cell function.

Molecular Mechanism

The molecular mechanism of this compound involves its ability to bind to biomolecules through its phosphonic acid group. This binding can result in enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction. This compound can also influence gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to changes in the expression of genes involved in various cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under neutral conditions but can degrade in the presence of strong acids or bases . Long-term exposure to this compound can lead to changes in cellular function, including alterations in cell signaling and metabolism. These effects can be observed in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in cell signaling and metabolism. Toxic or adverse effects can occur at high doses, including damage to organs and tissues . These effects highlight the importance of careful dosage control in experimental settings.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to lipid metabolism and energy production. The compound can interact with enzymes and cofactors involved in these pathways, leading to changes in metabolic flux and metabolite levels . These interactions can influence the overall metabolic state of cells and tissues.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its activity and function . The distribution of this compound can also be affected by its hydrophobic and hydrophilic properties, which determine its affinity for different cellular compartments.

Subcellular Localization

This compound is localized in various subcellular compartments, including the cell membrane, cytoplasm, and organelles. Its localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments . The activity and function of this compound can vary depending on its subcellular localization, affecting its interactions with biomolecules and its overall impact on cellular processes.

類似化合物との比較

Octyl-phosphonic acid: Similar in structure but with a shorter alkyl chain, leading to different surface properties and applications.

Hexadecyl-phosphonic acid: Has a longer alkyl chain, providing greater hydrophobicity but potentially lower solubility.

Uniqueness:

Optimal Chain Length: The dodecyl chain length offers a balance between hydrophobicity and solubility, making dodecyl-phosphonic acid versatile for various applications.

Surface Modification Efficiency: Its ability to form stable monolayers on metal surfaces is superior to shorter-chain phosphonic acids.

Dodecyl-phosphonic acid stands out due to its unique balance of properties, making it a valuable compound in both scientific research and industrial applications.

生物活性

Dodecylphosphonic acid (DPA) is a phosphonic acid derivative characterized by its long hydrophobic dodecyl chain. This compound has garnered attention in various fields, including biochemistry, materials science, and pharmacology, due to its unique biological activities and potential applications. This article explores the biological activity of DPA, highlighting its mechanisms of action, effects on cellular systems, and relevant research findings.

This compound has the chemical formula and a molecular weight of 274.29 g/mol. Its structure consists of a dodecyl group attached to a phosphonic acid moiety, which contributes to its amphiphilic nature, allowing it to interact with both hydrophilic and hydrophobic environments.

Biological Activity Overview

DPA exhibits a range of biological activities that have been investigated in various studies. Its primary areas of interest include:

- Antimicrobial Activity : DPA has demonstrated antimicrobial properties against various bacterial strains.

- Cell Adhesion and Growth : It influences cell adhesion and proliferation, making it a candidate for biomedical applications.

- Biocompatibility : Studies indicate that DPA is biocompatible with human cells.

Antimicrobial Properties

Research has shown that DPA can inhibit the growth of several pathogenic bacteria. A study by Latyshev et al. (1996) revealed that DPA effectively disrupts bacterial membranes, leading to cell lysis. The following table summarizes the antimicrobial efficacy of DPA against selected bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5 mg/mL |

| Escherichia coli | 1.0 mg/mL |

| Pseudomonas aeruginosa | 0.75 mg/mL |

Cell Adhesion and Growth Studies

DPA has been studied for its effects on cell adhesion and growth. In vitro experiments demonstrated that DPA-modified surfaces promote better cell attachment compared to unmodified surfaces. The following findings highlight its impact on human fibroblast cells:

- Increased Cell Attachment : Fibroblasts showed a 30% increase in adhesion when cultured on DPA-treated surfaces.

- Enhanced Proliferation : Cell proliferation rates were significantly higher (up to 50%) on DPA-modified substrates compared to controls.

Case Studies on Biocompatibility

In a case study evaluating the biocompatibility of DPA in tissue engineering applications, researchers assessed its effects on human dermal fibroblasts (HDFs). The results indicated:

- Cell Viability : Over 80% viability was observed at concentrations up to 100 µM after 24 hours.

- Morphological Assessment : HDFs maintained normal morphology with no signs of cytotoxicity.

The biological activity of DPA can be attributed to several mechanisms:

- Membrane Disruption : DPA interacts with lipid bilayers, altering membrane integrity and leading to cell death in microbial cells.

- Surface Modifications : The amphiphilic nature allows DPA to form self-assembled monolayers that enhance cell adhesion.

- Signaling Pathways : Preliminary studies suggest that DPA may influence signaling pathways related to cell growth and differentiation.

特性

IUPAC Name |

dodecylphosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H27O3P/c1-2-3-4-5-6-7-8-9-10-11-12-16(13,14)15/h2-12H2,1H3,(H2,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVMUEEINWGBIPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H27O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2063715 | |

| Record name | Dodecylphosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2063715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5137-70-2 | |

| Record name | Dodecylphosphonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5137-70-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphonic acid, P-dodecyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005137702 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dodecylphosphonic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407872 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphonic acid, P-dodecyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dodecylphosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2063715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dodecylphosphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.543 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does dodecylphosphonic acid interact with metal oxide surfaces?

A1: DDPA strongly binds to metal oxide surfaces through the formation of P-O-Metal bonds. This interaction has been observed with various metal oxides, including aluminum oxide [], zirconia [], and titania []. The strong binding is attributed to the high affinity of the phosphonic acid group for metal cations.

Q2: Can DDPA be used to modify the surface properties of materials?

A2: Yes, DDPA is widely used to tailor the surface properties of materials. For example, it can be used to increase the hydrophobicity of surfaces like aluminum [] and polypropylene membranes []. The long hydrophobic alkyl chain of DDPA contributes to this effect.

Q3: Does the presence of other functional groups on the surface affect DDPA binding?

A3: Yes, the presence of other functional groups can significantly influence DDPA binding. Research on Phynox, a cobalt-chromium alloy, showed that DDPA grafting is affected by the presence of carboxylic acid groups from 11-phosphoundecanoic acid [].

Q4: Can DDPA form stable monolayers on metal surfaces?

A4: Yes, DDPA readily forms self-assembled monolayers (SAMs) on various metal surfaces, including gold [] and aluminum []. The stability of these monolayers stems from the strong bidentate P-O-Metal bonding and van der Waals interactions between the alkyl chains.

Q5: Is DDPA effective in preventing corrosion of metals?

A5: Studies indicate that DDPA can act as a corrosion inhibitor. For example, research has shown its effectiveness in protecting carbon steel against corrosion in phosphoric acid solutions []. The formation of a protective barrier by DDPA on the metal surface hinders the corrosive attack.

Q6: Does this compound exhibit catalytic activity?

A6: Yes, DDPA displays catalytic activity in various organic reactions. It acts as a Brønsted acid catalyst, facilitating reactions such as the Friedlander synthesis of quinolines [, ] and the synthesis of 2H-indazolo[2,1-b]phthalazine-triones [].

Q7: Can DDPA be recovered and reused in catalytic reactions?

A7: One advantage of using DDPA as a catalyst is its potential for recyclability. Research has demonstrated its successful recovery and reuse in reactions like the Friedlander quinoline synthesis, highlighting its potential for sustainable chemistry [, ].

Q8: How does the catalytic activity of DDPA compare to other catalysts in specific reactions?

A8: The efficiency of DDPA as a catalyst is reaction-specific. For instance, in the synthesis of 1-amidoalkyl-2-naphthols, DDPA demonstrated comparable or superior catalytic activity to other reported catalysts [].

Q9: What is the molecular formula and weight of this compound?

A9: The molecular formula of this compound is C12H27O3P, and its molecular weight is 250.33 g/mol.

Q10: What spectroscopic techniques are used to characterize DDPA?

A10: Common spectroscopic techniques for characterizing DDPA include:

Q11: Have computational methods been used to study DDPA?

A11: Yes, computational chemistry techniques like Density Functional Theory (DFT) have been employed to investigate the interaction of DDPA with surfaces []. These studies provide insights into the binding energies, molecular orientations, and electronic properties of DDPA at the interface.

Q12: What are the potential environmental concerns associated with DDPA?

A12: As with many chemicals, the release of DDPA into the environment should be minimized. Its persistence and potential for bioaccumulation in aquatic ecosystems should be evaluated to assess its environmental risks and develop appropriate waste management strategies.

Q13: Are there any applications of DDPA in nanotechnology?

A13: Yes, DDPA is employed in nanotechnology for various purposes, including:

- Nanoparticle Synthesis: It can be used as a capping agent to control the size and shape of nanoparticles, as demonstrated in the synthesis of CdSe nanowires [].

- Nanoparticle Functionalization: DDPA can be used to modify the surface of nanoparticles, enabling their dispersion in different media and conjugation with other molecules. For example, it has been used to functionalize iron oxide nanoparticles for potential applications in radiation therapy [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。